Disodium 2-phenylpropanedioate
Description
Disodium 2-phenylpropanedioate, also known as Diethyl phenylmalonate, is a type of aromatic malonic ester . It is used in the synthesis of some barbiturate drugs, such as phenobarbital .
Synthesis Analysis
The synthesis of Disodium 2-phenylpropanedioate and other malonic esters is typically achieved through an indirect Claisen condensation reaction involving diethyl oxalate and ethyl phenylacetate . This is a common method because the electrophilicity of halogenated aromatic compounds is weaker than that of halogenated alkanes, resulting in poorer alkylation effects on diethyl malonate .Chemical Reactions Analysis
While specific chemical reactions involving Disodium 2-phenylpropanedioate are not detailed in the search results, it is known that this compound can chemically exchange metal cations and accommodate organic polar molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of Disodium 2-phenylpropanedioate include a molar mass of 236.26 g/mol and a density of 1.096 g/cm³ . It has a melting point of 16.5 °C and a boiling point of 170-172 °C at 14 mmHg .Future Directions
While specific future directions for Disodium 2-phenylpropanedioate are not mentioned in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially include compounds like Disodium 2-phenylpropanedioate.
properties
IUPAC Name |
disodium;2-phenylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.2Na/c10-8(11)7(9(12)13)6-4-2-1-3-5-6;;/h1-5,7H,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRIUKNLJJXQMJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Na2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383005 | |
Record name | Disodium 2-phenylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 2-phenylpropanedioate | |
CAS RN |
55277-85-5 | |
Record name | Disodium 2-phenylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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